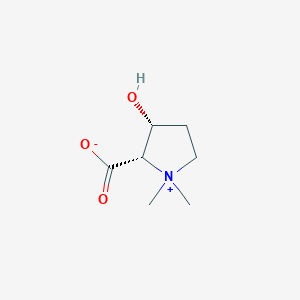
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are carefully controlled to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and scalable reaction conditions is essential to ensure consistency and efficiency in production. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like osmium tetroxide (OsO4) for dihydroxylation , reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with OsO4 typically yields vicinal diols, while reduction with NaBH4 produces alcohols.
Applications De Recherche Scientifique
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in enzyme catalysis and as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism by which (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-hydroxy-3-amino-4-phenylbutyric acid: A compound with comparable functional groups, used as an intermediate in pharmaceutical synthesis.
Uniqueness
What sets (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereoselectivity and specificity.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-3-5(9)6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
DJMIFDZBCUUQJN-RITPCOANSA-N |
SMILES isomérique |
C[N+]1(CC[C@H]([C@H]1C(=O)[O-])O)C |
SMILES canonique |
C[N+]1(CCC(C1C(=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


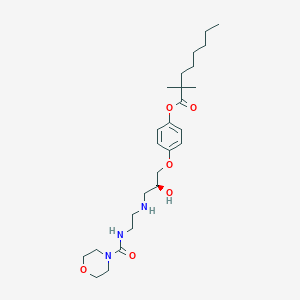
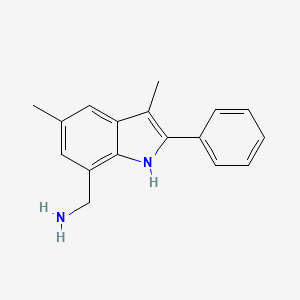
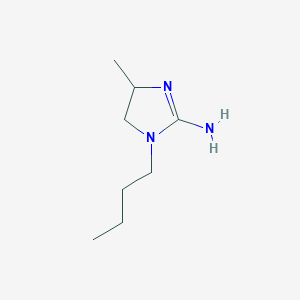
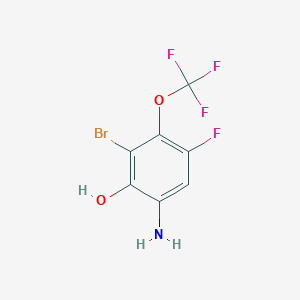
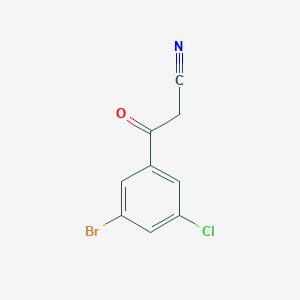
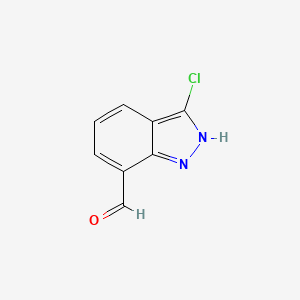
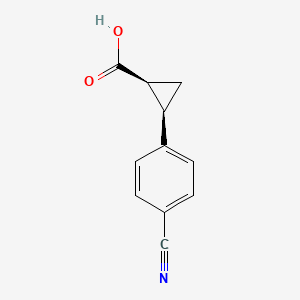
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)

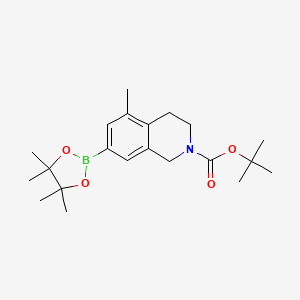


![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
